molecular formula C6H7N3O2 B14851104 2,5-Diaminonicotinic acid

2,5-Diaminonicotinic acid

Cat. No.: B14851104
M. Wt: 153.14 g/mol
InChI Key: YSHGTZRVSYWYLO-UHFFFAOYSA-N
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Description

2,5-Diaminonicotinic Acid (CAS 43103-85-1) is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This compound, with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol, features both amino and carboxylic acid functional groups on its pyridine ring, making it a versatile precursor for constructing complex nitrogen-containing structures . Its primary research application lies in the synthesis of diverse polyheterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are core structures in the development of novel pharmaceutical compounds . The presence of multiple reactive sites allows for selective functionalization, enabling researchers to create extensive libraries for drug discovery screening programs. As a diamino-substituted nicotinic acid derivative, it is particularly useful in one-pot reactions and cyclocondensation processes facilitated by microwave irradiation, leading to efficient formation of biologically active molecules . This product is intended for research purposes as a synthetic intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diaminopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,7H2,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHGTZRVSYWYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Preparative Methodologies of 2,5 Diaminonicotinic Acid

Established Synthetic Routes to 2,5-Diaminonicotinic Acid

The preparation of this compound can be achieved through various established chemical transformations. These routes begin from different precursors and employ distinct reaction types to introduce the required amino and carboxylic acid functionalities onto the pyridine (B92270) core.

One of the most direct methods for introducing amino groups onto a pyridine ring is through the nucleophilic aromatic substitution (SNAr) of halogen atoms. This approach is particularly effective when the pyridine ring is activated by electron-withdrawing groups.

The synthesis often commences with a dihalogenated nicotinic acid, such as 2,6-dichloronicotinic acid. bldpharm.com The chlorine atoms, particularly at the 2- and 6-positions of the pyridine ring, are susceptible to displacement by nucleophiles. The reaction involves treating the dichloronicotinic acid with an amino source, such as ammonia (B1221849) or a protected amine, typically under elevated temperature and pressure.

The general strategy involves a sequential substitution. The first amination may occur preferentially at one position over the other, influenced by the reaction conditions. A second, more forceful step is then required to replace the remaining chlorine atom. The use of a copper catalyst can sometimes facilitate these substitution reactions. Challenges in this method include controlling the selectivity of the substitution and the potential for side reactions, such as hydrolysis of the carboxylic acid group under harsh conditions.

Table 1: Example Nucleophilic Substitution Reaction

PrecursorReagentConditionsProduct
2,6-Dichloronicotinic acidAmmonia (aq.)High Temperature, High Pressure, Cu catalyst2,6-Diaminonicotinic acid (hypothetical)

Modern synthetic chemistry offers powerful catalytic methods for forming carbon-nitrogen bonds, which can be applied to the synthesis of this compound. rsc.orgnih.gov These reactions often proceed under milder conditions than traditional nucleophilic substitution and can offer higher selectivity.

Palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) is a prominent strategy. nih.gov This would involve coupling a dihalonicotinic acid ester with an amine source in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The ester group is typically used to avoid complications with the free carboxylic acid. Subsequent hydrolysis of the ester yields the final product. Another approach is rhodium-catalyzed C-H amination, which could potentially install an amino group directly onto the pyridine backbone, although this is a more complex transformation to control regioselectively. nih.gov

A common and reliable method for preparing aromatic amines is the reduction of the corresponding nitro compounds. This strategy, applied to this compound, would involve the synthesis and subsequent reduction of a 2,5-dinitronicotinic acid derivative.

The synthesis first requires the nitration of a suitable nicotinic acid precursor. Direct nitration of nicotinic acid itself is challenging and often leads to a mixture of products. A more controlled approach involves nitrating a protected diaminopyridine derivative and then introducing the carboxyl group, or nitrating a pre-functionalized nicotinic acid. google.com For instance, a process analogous to the preparation of 2,5-diaminoterephthalic acid involves nitrating the parent acid to get a dinitro derivative. google.com

Once the dinitro intermediate is obtained, it can be reduced to the diamine. Common reduction systems include:

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with hydrogen gas or a hydrogen source like hydrazine (B178648) monohydrate. mdpi.com

Metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

This reduction step is typically high-yielding and clean. mdpi.com

Table 2: General Reduction of Dinitro Aromatic Compound

Starting MaterialReagentsProduct
Dinitroaromatic CompoundPd/C (10%), Hydrazine monohydrate, Methanol (B129727)Diaminoaromatic Compound

Complex target molecules like this compound can also be assembled through multi-step reaction sequences that build the substituted pyridine ring from simpler acyclic or heterocyclic precursors. researchgate.net These methods offer flexibility in introducing various substituents with high regiocontrol.

One such approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynyl (B1212043) ketone. beilstein-journals.org By choosing appropriately substituted starting materials, a pyridine ring with the desired functionality can be constructed. For instance, a multi-step pathway could start from pyridine-3,4-dicarboxylic anhydride, which is then converted through a sequence of reactions to introduce the necessary amino groups. researchgate.net These pathways, while often longer, provide a high degree of control over the final substitution pattern.

Nucleophilic Substitution Approaches

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. beilstein-journals.org This process involves systematically varying parameters such as temperature, pressure, reaction time, and the molar ratios of reactants and catalysts.

For any of the synthetic routes described, a Design of Experiments (DoE) approach, such as a Box-Behnken design, can be employed to efficiently screen multiple parameters and their interactions. researchgate.netresearchgate.net For example, in a catalytic amination reaction, the type of ligand, catalyst loading, base, and solvent can all be varied to find the optimal combination that provides the highest yield of the desired product.

Recent advancements have also incorporated machine learning algorithms to guide the optimization process. beilstein-journals.org By analyzing data from a set of initial experiments, these models can predict the optimal conditions for achieving a target yield, significantly accelerating the development of efficient and scalable synthetic processes. For the synthesis of this compound, optimization would focus on improving the efficiency of the key bond-forming steps, whether it be the C-N bond formation in amination strategies or the cyclization step in multi-step pathways.

Table 3: Parameters for Reaction Optimization

ParameterTypical Range/Options for Screening
Temperature25 °C to 200 °C
Pressure1 atm to 20 atm
Catalyst Loading0.1 mol% to 10 mol%
Reactant Molar Ratio1:1 to 1:5 (Precursor:Reagent)
SolventAprotic (e.g., THF, Dioxane), Protic (e.g., Methanol, Water)
Reaction Time1 hour to 48 hours

Temperature Regimes

The temperature at each stage of the synthesis of this compound is a critical factor that governs reaction rates and the formation of byproducts.

A common synthetic route begins with the nitration of 2-hydroxynicotinic acid. This electrophilic substitution reaction is typically carried out in a mixture of concentrated sulfuric acid and nitric acid. The temperature is carefully controlled, often around 50°C, to ensure the desired nitration at the 5-position of the pyridine ring while minimizing undesired side reactions. chemicalbook.com Following nitration, the resulting 2-hydroxy-5-nitronicotinic acid is converted to 2-chloro-5-nitronicotinic acid. This chlorination step often employs a reagent like phosphorus oxychloride and may be conducted at reflux temperatures. chemicalbook.com

The subsequent reduction of the nitro group to an amine is a crucial step where temperature control is paramount. Catalytic hydrogenation, a common method for this transformation, can be performed under a range of temperatures, often influenced by the specific catalyst and hydrogen pressure used. For instance, the reduction of related nitroaromatic compounds using palladium on carbon is often conducted at temperatures around room temperature to 70°C. chemicalbook.com Another method involves the use of reducing agents like tin(II) chloride in concentrated hydrochloric acid, where the reaction may be heated to around 100-120°C to drive the reaction to completion. google.com

Finally, the conversion of the 2-chloro group to an amino group, known as amination, typically requires elevated temperatures. The reaction of 2-chloro-5-aminonicotinic acid with ammonia or an ammonia source is often carried out in an autoclave under pressure, with temperatures reaching up to 150°C to facilitate the nucleophilic aromatic substitution. google.com

Table 1: Indicative Temperature Regimes for the Synthesis of this compound

Reaction StepReactantsTypical Temperature Range
Nitration2-hydroxynicotinic acid, H₂SO₄, HNO₃40-60°C
Chlorination2-hydroxy-5-nitronicotinic acid, POCl₃Reflux
Nitro Reduction2-chloro-5-nitronicotinic acid, Reducing Agent25-120°C
Amination2-chloro-5-aminonicotinic acid, Ammonia100-160°C

Solvent System Selection

The choice of solvent is integral to the success of each synthetic step, influencing reactant solubility, reaction rates, and the ease of product isolation.

In the initial nitration step, concentrated sulfuric acid serves not only as a catalyst but also as the solvent, providing a highly acidic medium that facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. chemicalbook.com For the chlorination of 2-hydroxy-5-nitronicotinic acid, phosphorus oxychloride can act as both the reagent and the solvent. chemicalbook.com

The reduction of the nitro group can be performed in various solvent systems depending on the chosen reducing agent. For catalytic hydrogenation, solvents such as ethanol, methanol, or tetrahydrofuran (B95107) are commonly employed. chemicalbook.com When using metal-based reducing agents like tin(II) chloride, the reaction is typically conducted in an acidic aqueous medium, such as concentrated hydrochloric acid. google.com

The amination of the 2-chloro intermediate is often carried out in an aqueous solution of ammonium (B1175870) hydroxide (B78521) under pressure. google.com The use of water as a solvent in this step is advantageous due to its low cost and environmental friendliness. In some instances, organic solvents may be used, but these are generally less common for this specific transformation.

Catalyst Selection and Influence on Yield/Purity

Catalysts play a pivotal role in several stages of the synthesis, significantly impacting the reaction efficiency and the purity of the final product.

The reduction of the nitro group is a key step where catalysis is often essential. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are widely used for the catalytic hydrogenation of nitroarenes. chemicalbook.com The choice of catalyst can influence the reaction conditions required and the selectivity of the reduction, minimizing the formation of undesired byproducts. The use of a suitable catalyst can lead to high yields of the corresponding amine. For example, the reduction of a related nitropyridine using 10% Pd/C in a mixture of methanol and THF has been reported to give a 97% yield of the aminopyridine. chemicalbook.com

In the amination of the 2-chloro-5-aminonicotinic acid, a copper catalyst is often employed to facilitate the nucleophilic aromatic substitution. Copper(I) salts, such as copper(I) iodide (CuI), have been shown to be effective in promoting the displacement of the chlorine atom by an amino group. google.com The presence of a copper catalyst can significantly increase the reaction rate and improve the yield of the desired this compound.

The purity of the final product is directly influenced by the selectivity of the catalysts used. A highly selective catalyst will minimize the formation of isomers and other impurities, simplifying the subsequent purification process.

Table 2: Catalyst Selection and its Impact

Reaction StepCatalystTypical LoadingInfluence on Yield/Purity
Nitro ReductionPalladium on Carbon (Pd/C)5-10 mol%High yields, high purity by minimizing over-reduction.
AminationCopper(I) Iodide (CuI)Catalytic amountIncreased reaction rate and yield of amination.

Industrial Production Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound introduces several critical considerations to ensure a safe, efficient, and cost-effective process.

One of the primary concerns is the handling of hazardous materials. The nitration step involves the use of concentrated strong acids, which are corrosive and require specialized handling and storage facilities. Similarly, reagents like phosphorus oxychloride used for chlorination are toxic and moisture-sensitive. Industrial processes must incorporate robust safety protocols, including closed-system reactors and appropriate personal protective equipment, to mitigate risks. google.com

The efficiency of each reaction step is crucial for the economic viability of the process. Optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize energy consumption is a key focus. The use of catalysts that can be easily recovered and reused is also an important factor in reducing production costs. google.comchemicalbook.com

Waste management is another significant aspect of industrial production. The synthesis of this compound generates various waste streams, including acidic and basic aqueous solutions and spent catalysts. Environmentally responsible disposal or recycling of these waste products is essential to comply with regulations and minimize the environmental impact of the manufacturing process.

The choice of equipment is also a critical consideration. Industrial-scale reactors must be constructed from materials that are resistant to the corrosive and reactive chemicals used in the synthesis. For high-pressure reactions, such as the amination step, specialized autoclaves are required to ensure safe operation. google.com

Purification Techniques for this compound

The final step in the production of this compound is its purification to remove any unreacted starting materials, intermediates, and byproducts. Recrystallization is a primary and highly effective method for purifying solid organic compounds like this compound. sigmaaldrich.comnih.govnih.gov

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have a high solubility at its boiling point.

The process typically involves dissolving the crude this compound in a minimum amount of a suitable hot solvent. The choice of solvent is critical and may involve screening various options to find one that provides a good yield of pure crystals upon cooling. Water is a potential solvent for polar compounds like aminonicotinic acids. youtube.com The hot, saturated solution is then filtered to remove any insoluble impurities. As the filtrate cools, the solubility of the this compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, tend to remain dissolved in the solvent.

The resulting crystals are then collected by filtration and washed with a small amount of cold solvent to remove any adhering impurities. The purified crystals are then dried to remove any residual solvent. The purity of the recrystallized this compound can be assessed by techniques such as melting point determination and chromatographic methods. In some cases, a second recrystallization may be necessary to achieve the desired level of purity.

An acid-base purification strategy can also be employed. The amphoteric nature of this compound, with its acidic carboxylic group and basic amino groups, allows for its dissolution in either acidic or basic solutions. By adjusting the pH of the solution, the compound can be selectively precipitated, leaving impurities behind in the solution. For instance, dissolving the crude product in a basic solution and then acidifying it can cause the pure product to precipitate out. google.com

Chemical Reactivity and Mechanistic Studies of 2,5 Diaminonicotinic Acid

General Reaction Mechanisms of 2,5-Diaminonicotinic Acid

The reactivity of this compound is characterized by the chemical behavior of its amino and carboxylic acid functionalities, influenced by the electron-withdrawing nature of the pyridine (B92270) ring.

Aromatic amines are susceptible to oxidation, and in the case of this compound, this can lead to the formation of highly colored and reactive species. The presence of two amino groups, particularly in a para-like arrangement relative to each other on the pyridine ring, suggests that oxidation could lead to the formation of quinonoid derivatives, such as quinone-imines or quinone-diimines. These reactions typically proceed through the removal of electrons and protons from the amino groups, potentially leading to polymerization or the formation of discrete oxidized products. The specific products formed would be highly dependent on the oxidizing agent used and the reaction conditions. For instance, mild oxidizing agents might lead to the formation of a quinone-diimine, which would be a highly reactive electrophile.

The pyridine ring of this compound can undergo reduction, although this typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature or the use of strong reducing agents like sodium in liquid ammonia (B1221849) (a Birch-type reduction). Such reactions would result in the formation of a piperidine ring, saturating the aromatic system. The carboxylic acid group can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, the amino groups are generally stable to these reducing conditions. The selective reduction of one functional group in the presence of others would require careful choice of reagents and reaction conditions.

The amino groups in this compound are nucleophilic and can participate in a variety of substitution reactions. These include acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides to form secondary or tertiary amines. The pyridine ring, being electron-deficient, deactivates the amino groups to some extent compared to anilines. However, they remain sufficiently nucleophilic to react with strong electrophiles. The relative reactivity of the two amino groups in nucleophilic substitution reactions would be influenced by their electronic and steric environment.

Diazotization Reactions of Diaminonicotinic Acids

Diazotization is a key reaction of primary aromatic amines, converting them into highly versatile diazonium salts. chemicalbook.com For a molecule like this compound, this reaction can potentially occur at one or both amino groups.

The reaction of a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), leads to the formation of a diazonium salt. chemicalbook.commdpi.com The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. google.com The amino group then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine. chemicalbook.com Subsequent proton transfers and the elimination of a water molecule result in the formation of the diazonium ion (—N₂⁺). chemicalbook.com

In the case of this compound, the reaction could potentially form a mono-diazonium salt at either the 2- or 5-position, or a bis-diazonium salt if both amino groups react. The selectivity would depend on the stoichiometry of the reagents and the reaction conditions. The relative basicity and steric hindrance of the two amino groups would also play a role in determining which group reacts first.

Table 1: General Conditions for Diazotization of Aromatic Amines

ReagentRoleTypical Conditions
Primary Aromatic AmineSubstrateDissolved or suspended in mineral acid
Sodium Nitrite (NaNO₂)Source of nitrous acidAdded as an aqueous solution
Mineral Acid (e.g., HCl, H₂SO₄)Catalyst and source of counter-ionIn excess
TemperatureControl stability of diazonium salt0–5 °C

This table represents typical conditions and may need to be optimized for this compound.

Aryl diazonium salts are highly valuable synthetic intermediates because the dinitrogen group (N₂) is an excellent leaving group and can be replaced by a wide variety of nucleophiles. google.com These reactions allow for the introduction of a range of functional groups onto the aromatic ring that are often difficult to install directly.

Common transformations of aryl diazonium salts that could be applied to the diazonium salt(s) of this compound include:

Sandmeyer Reactions : Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt (CuCl, CuBr, CuCN). google.com

Schiemann Reaction : Replacement with -F by thermal decomposition of the corresponding tetrafluoroborate salt. nih.gov

Replacement by Iodide : Reaction with potassium iodide (KI) to introduce an iodine atom. google.com

Replacement by Hydroxyl : Heating the diazonium salt in aqueous acid to form a phenol. nih.gov

Reduction (Deamination) : Replacement of the diazonium group with -H using reducing agents like hypophosphorous acid (H₃PO₂).

Azo Coupling : Reaction with activated aromatic compounds (like phenols or anilines) to form colored azo compounds. This reaction is the basis for many dyes and indicators. nih.gov

The application of these reactions to a diazotized derivative of this compound would lead to a variety of substituted nicotinic acid derivatives, offering a versatile route to novel compounds.

Table 2: Potential Products from the Diazonium Salt of a Diaminonicotinic Acid

Reaction TypeReagent(s)Potential Product Functional Group
SandmeyerCuCl / HClChloro
SandmeyerCuBr / HBrBromo
SandmeyerCuCN / KCNCyano
Schiemann1. HBF₄ 2. HeatFluoro
IodinationKIIodo
HydrolysisH₂O, HeatHydroxyl
DeaminationH₃PO₂Hydrogen
Azo CouplingPhenol, NaOHAzo (-N=N-Ar-OH)

This table illustrates the potential derivatizations based on established diazonium salt chemistry.

Acid-Catalyzed Reactions

The chemical reactivity of this compound in the presence of acid catalysts is primarily centered around its carboxylic acid and amino functional groups. While specific mechanistic studies exclusively focused on this compound are not extensively detailed in the reviewed literature, its reactivity can be inferred from established principles of acid catalysis on analogous structures, such as pyridine carboxylic acids and amino acids. The most anticipated acid-catalyzed reaction is the esterification of the carboxylic acid group, a process known as Fischer esterification.

Fischer-Speier Esterification

The carboxylic acid moiety of this compound is susceptible to esterification when heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orglibretexts.org This equilibrium reaction, known as the Fischer-Speier esterification, involves the conversion of the carboxylic acid into an ester. organic-chemistry.org The reaction's equilibrium can be shifted toward the product (the ester) by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.orglibretexts.org

The mechanism of Fischer esterification is a well-established process involving several key steps. organic-chemistry.orgyoutube.comyoutube.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent attack by the alcohol molecule leads to the formation of a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting species yields the final ester product and regenerates the acid catalyst. organic-chemistry.orgyoutube.com

A general representation of the acid-catalyzed esterification of this compound is depicted below:

Reaction Scheme:

2,5-Diaminonicotinic acidAlcoholEsterWater

Hypothetical Data for Acid-Catalyzed Esterification of this compound

The following interactive table presents hypothetical data for the acid-catalyzed esterification of this compound with various alcohols, illustrating the expected outcomes based on the principles of the Fischer-Speier esterification.

EntryAlcohol (R-OH)CatalystSolventTemperature (°C)Reaction Time (h)ProductHypothetical Yield (%)
1Methanol (B129727)H₂SO₄Methanol6512Methyl 2,5-diaminonicotinate85
2Ethanolp-TsOHToluene1108Ethyl 2,5-diaminonicotinate88
3PropanolHClPropanol9716Propyl 2,5-diaminonicotinate82
4ButanolH₂SO₄Butanol11810Butyl 2,5-diaminonicotinate86

Potential Intramolecular Reactions

In addition to intermolecular reactions like esterification, the presence of both amino and carboxylic acid groups on the same molecule raises the possibility of intramolecular acid-catalyzed reactions, such as cyclization to form lactams. However, the specific conditions required and the favorability of such reactions for this compound would necessitate dedicated mechanistic studies. The relative positions of the functional groups on the pyridine ring will be a critical factor in determining the feasibility and outcome of any potential cyclization. While the synthesis of various substituted pyridine derivatives through cyclization reactions is documented, specific studies on the intramolecular acid-catalyzed reactions of this compound are not prevalent in the surveyed literature. researchgate.net

Derivatives and Analogs of 2,5 Diaminonicotinic Acid: Synthesis and Structure Activity Relationship Sar Exploration

Synthesis of Substituted 2,5-Diaminonicotinic Acid Derivatives

The synthesis of derivatives of this compound can be systematically approached by modifying its three key functional components: the pyridine (B92270) ring, the carboxylic acid moiety, and the two amino groups. These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological activity.

Modifications on the Pyridine Ring System

Modifications to the pyridine ring of this compound are crucial for altering its electronic properties, steric profile, and potential intermolecular interactions. While specific examples of direct substitution on the this compound ring are not extensively documented in publicly available literature, general synthetic methodologies for pyridine ring functionalization can be applied. A novel regioselective method for the synthesis of 2,5-disubstituted pyridine derivatives has been developed, which proceeds via a ring opening and closing cascade (ROCC) mechanism of isoxazoles. researchgate.net This approach and others like it could potentially be adapted to introduce a variety of substituents, such as aryl or benzoyl groups, onto the pyridine core, leading to a diverse library of derivatives.

Modifications of the Carboxylic Acid Moiety (e.g., esterification)

The carboxylic acid group of this compound is a prime site for modification, most commonly through esterification. Esterification converts the polar carboxylic acid into a less polar ester, which can significantly alter the compound's solubility, membrane permeability, and metabolic stability. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com

A general method for esterification involves the reaction of the carboxylic acid with an alcohol in a carbon dioxide atmosphere, which acts as a self-generating acid catalyst. This environmentally benign method can produce mono- or di-alkyl esters. googleapis.com Another approach involves the use of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitate ester formation under mild conditions. researchgate.net While specific examples for this compound are not detailed, these general methods are applicable.

Table 1: General Methods for Esterification of Carboxylic Acids

Method Reagents and Conditions Potential Products
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat Alkyl esters
CO₂-Catalyzed Esterification Alcohol, CO₂ Atmosphere (supercritical, critical, or near-critical conditions) Mono- and di-alkyl esters

Derivatization of Amino Groups

The two amino groups on the this compound scaffold provide additional handles for derivatization, primarily through acylation to form amides. Amide formation can modulate the electronic nature and hydrogen-bonding capabilities of the molecule.

A common method for amide synthesis is the reaction of a carboxylic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride (SOCl₂). libretexts.orgrsc.orgmasterorganicchemistry.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. For instance, a one-pot synthesis using SOCl₂ has been developed for the preparation of secondary and tertiary amides from carboxylic acids and amines, even with sterically hindered amines. rsc.org Regioselective monoamidation of dicarboxylic acids has also been achieved using coupling agents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate, a technique that could potentially be adapted for the selective acylation of one of the amino groups in this compound. researchgate.net

Structural Analogs and Their Chemical Significance

The positional isomers of this compound, where the amino and carboxylic acid groups are arranged differently on the pyridine ring, possess distinct chemical and potentially biological properties.

2,6-Diaminonicotinic acid: This analog is not extensively characterized in the available literature.

4,5-Diaminonicotinic acid: Information regarding the specific chemical significance and biological activities of 4,5-diaminonicotinic acid is limited in publicly accessible scientific databases. However, related structures like 4,5-diamino-substituted-1,2-benzoquinones have been synthesized and evaluated for their antitumor activity. nih.gov This suggests that the 4,5-diamino arrangement might be a valuable pharmacophore for further investigation.

5,6-Diaminonicotinic acid: This compound is commercially available and has been identified as a component in the root of Radix Angelicae Dahuricae. biosynth.comsigmaaldrich.comchemspider.comambeed.com It is described as a fatty acid, and its synthesis from an organic solvent and the plant has been reported. biosynth.com The methyl ester of 5,6-diaminonicotinic acid is also a known compound. chemicalbook.com Its presence in a medicinal plant suggests potential biological relevance that warrants further exploration.

Structure-Activity Relationship (SAR) Studies for this compound Core Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences the biological activity of a compound. While specific SAR studies on this compound derivatives are not widely published, general principles from related diaminopyrimidine and pyridine derivatives can provide valuable insights.

A study on 2,4-diamino-5-(substituted-benzyl)pyrimidines as dihydrofolate reductase (DHFR) inhibitors highlighted the importance of the substitution pattern on biological activity. nih.gov Similarly, for other pyridine derivatives, the presence and position of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups have been shown to enhance antiproliferative activity. nih.gov Conversely, bulky groups or halogens sometimes lead to decreased activity. nih.gov

Impact of Substituent Electronegativity on Reactivity

The electronegativity of substituents on the pyridine ring significantly impacts the reactivity of the molecule by altering the electron density of the ring system. almerja.comlibretexts.org

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the pyridine ring. This deactivation makes the ring less susceptible to electrophilic attack but more reactive towards nucleophilic substitution. The pKa of the carboxylic acid is also affected; EWGs tend to increase the acidity (lower pKa) by stabilizing the carboxylate anion through inductive effects. libretexts.org

Conversely, electron-donating groups (EDGs), such as amino (-NH₂) or methoxy (-OMe) groups, increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack and less reactive towards nucleophiles. EDGs generally decrease the acidity (increase the pKa) of the carboxylic acid group. almerja.com The interplay of these electronic effects is fundamental in designing derivatives with desired reactivity and biological profiles. boisestate.edu

Table 2: Predicted Effect of Substituents on the Properties of this compound Derivatives

Substituent Type Example Effect on Pyridine Ring Reactivity (Electrophilic Attack) Effect on Carboxylic Acid pKa
Electron-Withdrawing Group (EWG) -NO₂ Decrease Decrease

This understanding of how substituents modulate the electronic properties of the diaminonicotinic acid scaffold is instrumental for the rational design of new derivatives with tailored chemical and biological functions.

Limited Public Research Data on Aliphatic Substitutions of this compound

Despite a comprehensive search of available scientific literature, specific research detailing the synthesis and structure-activity relationship (SAR) of this compound derivatives with aliphatic substitutions is not publicly available. This scarcity of information prevents a detailed analysis and the creation of data tables as requested for the influence of aliphatic substitutions on the binding interactions of this specific compound.

While general principles of medicinal chemistry and SAR studies on related heterocyclic compounds, such as other nicotinic acid derivatives, exist, a direct extrapolation of these findings to the 2,5-diamino substituted scaffold would be speculative and not adhere to the requested scientific accuracy. For instance, research on other classes of compounds has shown that the length of aliphatic chains can significantly impact binding affinity, with optimal lengths often observed before a decrease in activity occurs due to steric hindrance or unfavorable hydrophobic interactions. ebi.ac.uk However, without specific data for this compound, it is impossible to provide a detailed and accurate account as outlined.

The available literature focuses on the synthesis and biological activities of various other derivatives of nicotinic acid and related compounds. researchgate.netchemistryjournal.netnih.govnih.gov These studies often explore substitutions with aromatic, heterocyclic, or other functional groups rather than simple aliphatic chains. chemistryjournal.netnih.govnih.gov

Therefore, the section on the "Influence of Aliphatic Substitutions on Binding Interactions" for this compound cannot be developed with the required detailed research findings and data tables due to the absence of specific studies on this topic in the public domain.

Biochemical and Biological Interactions of 2,5 Diaminonicotinic Acid Excluding Clinical Studies

Interaction with Molecular Targets and Biochemical Pathways

There is no specific information available in the reviewed literature detailing the interaction of 2,5-Diaminonicotinic acid with molecular targets such as bacterial enzymes or its influence on biochemical pathways.

Direct studies on the inhibition of DNA gyrase or topoisomerase IV by this compound have not been identified. However, research into other classes of compounds provides insights into the inhibition of these essential bacterial enzymes. DNA gyrase and topoisomerase IV are well-established targets for antimicrobial agents because they are crucial for bacterial DNA replication and are structurally distinct from their human counterparts. nih.govnih.gov The fluoroquinolone class of antibiotics, for instance, functions by trapping these enzymes on the DNA, leading to double-strand breaks and cell death. nih.gov

The direct impact of this compound on Nicotinamide (B372718) Adenine Dinucleotide (NAD+) metabolism is not documented in the available literature. NAD+ is a critical coenzyme in cellular metabolism, participating in redox reactions and serving as a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govnih.gov The metabolism of NAD+ is complex, involving several biosynthetic and salvage pathways. nih.govnih.govyoutube.com

Compounds structurally related to nicotinic acid, such as nicotinamide (NAM) and nicotinamide riboside (NR), are well-known precursors in the NAD+ salvage pathway. nih.gov The body can synthesize NAD+ from these precursors, and their supplementation is being investigated for various health benefits. researchgate.net Given that this compound is a derivative of nicotinic acid, it is plausible that it could interact with the enzymes of the NAD+ metabolic pathways, but without experimental data, its specific role as a substrate, inhibitor, or modulator remains speculative.

There is no specific research on the effects of this compound on cellular processes like proliferation and apoptosis. The regulation of these processes is complex and can be influenced by a variety of signaling molecules and metabolic states. For instance, NAD+ levels have been shown to play a role in cell fate, with depletion of NAD+ sometimes being linked to apoptosis. nih.gov As NAD+ is involved in energy metabolism and the function of enzymes that regulate cellular stress responses, any compound that significantly alters NAD+ homeostasis could potentially affect cell proliferation and survival. researchgate.net

Antimicrobial Activity Investigations of this compound and Derivatives

While there is a broad interest in developing new antimicrobial agents, specific studies on the antimicrobial properties of this compound are not available. nih.govnih.gov Research on related compounds, however, indicates that the modification of core chemical structures can lead to potent antimicrobial activity.

Proposed Mechanisms of Bacteriostatic Effects (e.g., metabolic interference in Escherichia coli)

No studies have proposed a specific mechanism of bacteriostatic action for this compound. Bacteriostatic antibiotics function by inhibiting bacterial growth, often by interfering with essential processes like protein synthesis or metabolic pathways, without directly killing the cells. nih.govmdpi.com For example, sulfonamides act as antimetabolites that block the synthesis of folic acid, which is necessary for the production of nucleic acids. nih.gov

In Escherichia coli, metabolic engineering studies have shown that altering metabolic pathways, such as those for amino acid or cofactor synthesis, can impact the production of specific metabolites. nih.govnih.gov It is conceivable that an analog of a vital metabolite, such as a nicotinic acid derivative, could interfere with bacterial metabolism, leading to a bacteriostatic effect. However, this remains a hypothesis in the absence of direct evidence for this compound.

Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes)

There is no published data on the activity of this compound against specific bacterial strains such as Staphylococcus aureus, Bacillus subtilis, or Streptococcus pyogenes.

Staphylococcus aureus : This bacterium is a significant pathogen, and the development of new treatments is a priority due to the prevalence of antibiotic-resistant strains like MRSA. nih.gov Research has shown that various compounds, including lantibiotics produced by other S. aureus strains, can have potent anti-staphylococcal activity. nih.gov

Bacillus subtilis : Members of the Bacillus genus are known to produce a wide array of antimicrobial compounds, including lipopeptides and polyketides, which are active against various bacteria and fungi. frontiersin.orgmdpi.com Dipicolinic acid, another pyridine (B92270) derivative produced by Bacillus subtilis spores, has shown antifungal activity. researchgate.netnih.gov

Streptococcus pyogenes : This bacterium is responsible for a range of infections, from pharyngitis to severe invasive diseases. mdpi.comnih.gov The expression of virulence factors in S. pyogenes is tightly regulated and can be influenced by the nutritional environment. nih.gov Novel compounds, such as dihydrothiazolo ring-fused 2-pyridones, are being investigated for their efficacy against S. pyogenes infections. researchgate.netresearchgate.net

The following table summarizes the lack of specific data for this compound and provides examples of related research areas.

SectionTopicSpecific Data on this compoundRelated Research Findings
5.1.1.1 Enzyme InhibitionNot availableBiphenyl-based inhibitors and diphenic acid monohydroxamides show activity against DNA gyrase and topoisomerase IV. nih.govnih.gov
5.1.1.2 NAD+ MetabolismNot availableNicotinamide and nicotinamide riboside are known precursors in NAD+ biosynthesis. nih.gov
5.1.1.3 Cellular ProcessesNot availableNAD+ levels are linked to the regulation of apoptosis and cell proliferation. nih.govresearchgate.net
5.2.1 Bacteriostatic EffectsNot availableSulfonamides interfere with folic acid synthesis in bacteria, leading to a bacteriostatic effect. nih.gov
5.2.2 Antimicrobial ActivityNot availableVarious natural and synthetic compounds are being investigated for activity against S. aureus, B. subtilis, and S. pyogenes. nih.govfrontiersin.orgmdpi.comresearchgate.net

Antitumor Activity Research in In Vitro Models

Based on available scientific literature, there is limited specific research focused on the direct antitumor activity of this compound in in vitro models. Studies on the inhibition of cancer cell growth, induction of apoptosis, and cell cycle modulation specifically by this compound are not extensively documented in current research databases.

There is no specific data available in the reviewed scientific literature detailing the direct inhibitory effects of this compound on the growth of cancer cell lines.

Investigations specifically detailing the capacity of this compound to induce apoptosis or modulate the cell cycle in cancer cells have not been identified in the surveyed literature. General research highlights that triggering apoptosis is a key mechanism for many anti-cancer agents to eliminate malignant cells. nih.govnih.gov

Role as a Metabolite in Various Biological Processes

Studies on Interaction with Specific Proteins (e.g., CARD9-TRIM62, CARD9-BCL10 protein-protein interactions)

Research has identified the this compound structure as a core component of small-molecule inhibitors designed to target specific protein-protein interactions (PPIs) involved in immune signaling. nih.gov These inhibitors have been investigated for their ability to modulate the activity of the Caspase Recruitment Domain-containing protein 9 (CARD9). nih.gov

CARD9 is a key adaptor protein in innate immune signaling pathways. nih.govfrontiersin.org It forms a signalosome with B-cell CLL/lymphoma 10 (BCL10) and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), which is crucial for activating NF-κB signaling in response to fungal and bacterial components. nih.govfrontiersin.org The interaction of CARD9 with the E3 ubiquitin ligase TRIM62 is also a critical step in its activation, leading to poly-ubiquitination of CARD9. nih.govresearchgate.net

A series of compounds built upon a this compound core were developed as inhibitors of the CARD9-TRIM62 interaction. nih.gov These inhibitors were shown to directly bind to CARD9, and this binding was mutually exclusive with TRIM62. nih.gov The integrity of the this compound core was found to be essential for the inhibitory activity, as modifications to this core structure resulted in a complete loss of function. nih.gov

To assess the specificity of these inhibitors, a bead-based ELISA was developed to monitor the interaction between CARD9 and BCL10. nih.gov This interaction occurs through their respective N-terminal CARD domains and is not expected to be affected by inhibitors targeting the C-terminal interactions of CARD9 with TRIM62. nih.gov This demonstrates a targeted approach to disrupting specific nodes within the CARD9 signaling pathway. nih.gov One such inhibitor with a this compound core, BRD5529, was identified as an effective dose-dependent inhibitor of the CARD9-TRIM62 PPI with an IC50 value of 8.6 μM. medchemexpress.com

Coordination Chemistry and Chelation Studies of 2,5 Diaminonicotinic Acid

Ligand Properties of 2,5-Diaminonicotinic Acid

This compound is a derivative of nicotinic acid (a form of vitamin B3) and is characterized by a pyridine (B92270) ring substituted with a carboxylic acid group at the 3-position and two amino groups at the 2- and 5-positions. This specific arrangement of a heterocyclic aromatic ring, a carboxylate function, and two amine functions endows the molecule with multiple potential donor sites, making it a versatile polydentate ligand. The presence of both electron-donating amino groups and an electron-withdrawing carboxylic acid group on the pyridine framework creates a unique electronic environment that influences its reactivity and coordination behavior.

The two primary amino (-NH₂) groups and the carboxylic acid (-COOH) group are prime sites for establishing strong and directional hydrogen bonds. The amino groups can act as hydrogen bond donors, while the nitrogen atoms themselves, along with the carboxylate oxygen atoms and the pyridine nitrogen, can act as hydrogen bond acceptors. This extensive hydrogen-bonding capability is crucial in the formation of supramolecular structures and plays a significant role in how the molecule organizes in the solid state and interacts with other molecules in solution. The association between carboxylic acids and pyridines, in particular, is a well-studied hydrogen-bonding interaction that can lead to the formation of complex networks and defined molecular assemblies. mdpi.com

The potential of this compound as a ligand stems from its multiple available electron-donating atoms capable of coordinating with a central metal ion. The primary coordination sites include:

The nitrogen atom of the pyridine ring.

The oxygen atoms of the deprotonated carboxylate group (-COO⁻).

The nitrogen atoms of the two primary amino groups (-NH₂).

Theoretical studies and experimental work on analogous compounds confirm that these functional groups are highly effective at binding metal ions. rsc.orgnih.gov Research on pyridine-2,5-dicarboxylic acid, a similar molecule, shows it readily coordinates to metal centers through the pyridine nitrogen and an oxygen from a carboxylate group, forming a stable six-membered chelate ring. researchgate.net The addition of two amino groups in this compound provides further coordination possibilities, allowing it to act as a bidentate (two-point attachment), tridentate (three-point attachment), or even a bridging ligand that connects multiple metal centers.

Potential Donor SiteAtomType of Interaction
Pyridine RingNitrogenLewis base, σ-donor
Carboxylic Acid GroupOxygenLewis base, σ-donor (typically after deprotonation)
2-Amino GroupNitrogenLewis base, σ-donor
5-Amino GroupNitrogenLewis base, σ-donor

Formation of Metal-Ligand Complexes with this compound

While specific studies on the synthesis of metal complexes with this compound are not extensively detailed in available literature, the behavior of structurally related ligands provides significant insight. For instance, pyridine-2,5-dicarboxylic acid N-oxide and pyridine-2,5-dicarboxylic acid are known to form discrete mononuclear (single metal ion) and dimeric (two metal ions) complexes with transition metals like manganese, zinc, nickel, and copper. researchgate.netnih.gov

In these complexes, the ligand typically acts as a bidentate chelator, binding to a single metal ion through both the pyridine nitrogen and a carboxylate oxygen. nih.gov Given the additional amino groups, this compound is expected to form highly stable chelate complexes. It could potentially bind in a tridentate fashion, for example, through the pyridine nitrogen, the 2-amino nitrogen, and the carboxylate oxygen. The formation of such multi-ring chelates significantly enhances the thermodynamic stability of the resulting metal complex. The characterization of such complexes would typically involve techniques such as Fourier-transform infrared spectroscopy (FTIR) to observe shifts in vibrational frequencies upon coordination, thermogravimetric analysis (TGA) to determine thermal stability, and single-crystal X-ray diffraction to definitively map the molecular structure. nih.govresearchgate.net

Applications in Chelation Research (Focus on Chemical Principles)

Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. The resulting structure is called a chelate. The multiple donor sites of this compound make it an excellent candidate for a chelating agent. Chelating agents are vital in various chemical processes for controlling metal ion reactivity, preventing contamination, and facilitating transport.

The ability of a chelating agent to bind selectively to certain metal ions over others is a critical aspect of its function. This selectivity is governed by factors such as the nature of the donor atoms, the size and number of chelate rings formed, and the electronic and geometric preferences of the metal ion.

Quantum chemical calculations on model systems provide insight into the binding affinities of the functional groups present in this compound. rsc.org For example, DFT (Density Functional Theory) studies show that both amine (nitrogen) and carboxylic acid (oxygen) ligands form strong bonds with metal ions, but their relative affinities vary depending on the metal. rsc.org Nitrogen-containing ligands, like amino groups, exhibit particularly high binding strength with copper ions (Cu²⁺). rsc.org In contrast, trivalent metal ions like Fe³⁺ often show a very strong affinity for oxygen-donor ligands like carboxylates. rsc.org This suggests that this compound, possessing both types of donors, could exhibit nuanced selectivity based on which of its donor atoms preferentially engage with a given metal ion.

The table below, adapted from theoretical studies on model ligands, illustrates the comparative binding strengths for functional groups relevant to this compound. rsc.org

Metal IonLigand Functional GroupCalculated Binding Enthalpy (kcal/mol)
Cu²⁺Carboxylic Acid (deprotonated)-357.6
Cu²⁺Amine-54.2
Fe³⁺Carboxylic Acid (deprotonated)-623.1
Fe³⁺Amine-90.9
Data derived from DFT calculations on model systems and represent the principle of binding, not absolute experimental values for this compound. rsc.org

The structural framework of this compound is fundamental to its role in forming stable metal complexes. The molecule's ability to act as a polydentate ligand is the primary driver of the chelate effect—the observation that complexes formed by chelating ligands are significantly more stable than those formed by an equivalent number of monodentate (single-point attachment) ligands.

The formation of a six-membered chelate ring through coordination of the pyridine nitrogen and the carboxylate group is a known stabilizing motif in related compounds. researchgate.net The amino groups at the 2- and 5-positions can participate in forming additional five- or six-membered chelate rings, further enhancing stability. For instance, simultaneous coordination of the 2-amino nitrogen and the carboxylate group to a metal ion would form a stable five-membered ring. This ability to create multiple, stable chelate rings with a single metal ion makes this compound a potent complexing agent based on established chemical principles.

Catalytic Applications of 2,5 Diaminonicotinic Acid and Its Derivatives

2,5-Diaminonicotinic Acid in Heterogeneous Catalysis Systems

Heterogeneous catalysis, where the catalyst and reactants exist in different phases, offers significant advantages in terms of catalyst separation and recycling. The incorporation of functional organic molecules onto solid supports is a common strategy to create robust and reusable catalysts.

Currently, there is a notable lack of specific research literature detailing the direct application of this compound as a heterogeneous catalyst. However, the structural motifs present in the molecule—a pyridine (B92270) ring, two amine groups, and a carboxylic acid group—suggest its potential as a precursor or a functional ligand in the design of such catalysts. For instance, related dicarboxylic acids have been utilized in the synthesis of materials for biodiesel production, where the acidic sites play a crucial role. mdpi.com The amine groups on the this compound backbone could serve as basic sites or as anchoring points for catalytically active metal nanoparticles.

Integration into Metal-Organic Frameworks (MOFs) for Catalysis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and well-defined active sites make them promising candidates for catalytic applications.

While the direct use of this compound in the synthesis of catalytically active MOFs is not extensively documented, the broader class of pyridine-dicarboxylic acids has been successfully employed as linkers in the construction of MOFs. d-nb.inforsc.org For example, MOFs synthesized from pyridine-3,5-dicarboxylic acid and various d-metal ions have shown structural diversity that could be harnessed for catalysis. rsc.org The presence of both carboxylate and pyridine nitrogen donors in these linkers allows for the formation of robust frameworks with accessible metal sites. These sites can act as Lewis acids or redox centers, catalyzing a variety of organic transformations. The additional amino groups in this compound could introduce basic functionalities into the MOF structure or serve as post-synthetic modification sites for anchoring other catalytic species.

A review of recent literature on MOF synthesis highlights the use of various organic linkers, including those with pyridine and carboxylic acid functionalities, to create frameworks for applications in gas storage, separation, and catalysis. d-nb.info The choice of the organic linker is crucial in determining the topology and properties of the resulting MOF.

Role as a Catalyst or Co-catalyst in Organic Reactions

The direct application of this compound as a primary catalyst or a co-catalyst in organic reactions is not well-established in the current scientific literature. However, the fundamental chemical properties of the molecule suggest potential roles in certain reaction types. The carboxylic acid moiety could enable it to act as a Brønsted acid catalyst, while the amine groups could function as Brønsted bases or nucleophilic catalysts.

The catalytic activity of related compounds provides some context. For example, certain manganese(III) complexes with Schiff base ligands have been shown to catalyze oxidation reactions, such as the conversion of 2-aminophenol (B121084) to 2-aminophenoxazin-3-one. nih.gov While not directly involving this compound, this demonstrates the potential for metal complexes of nitrogen-containing ligands to exhibit significant catalytic activity. Furthermore, Nb2O5 has been reported as a Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov

Catalytic Synthesis of Complex Molecules

The use of this compound as a catalyst for the synthesis of complex molecules remains an underexplored area of research. There are no specific examples in the current literature where this compound is employed as a catalyst for such transformations.

However, the synthesis of complex molecular architectures often relies on the development of novel catalysts. For instance, heterogeneous stannous oxide catalysts have been investigated for the esterification of furan-2,5-dicarboxylic acid, a key bio-based platform chemical. google.com This highlights the ongoing search for efficient catalysts for the conversion of renewable resources into valuable chemicals. The unique electronic and structural features of this compound could potentially be leveraged in the design of new catalysts for the synthesis of complex organic molecules in the future.

Applications of 2,5 Diaminonicotinic Acid in Materials Science

Incorporation into Polymer Development

Detailed research findings on the specific incorporation of 2,5-Diaminonicotinic acid into polymer development for enhancing material properties are not extensively available in the public domain based on current search results. The inherent properties of diaminocarboxylic acids suggest potential as a monomer or an additive in polyamide or other polymer syntheses, but specific studies focusing on this compound in this context are not presently found.

Specific data detailing the role of this compound in enhancing the durability and functionality of polymeric materials is not available in the reviewed literature.

Use in Coatings and Surface Modifications

Information regarding the application of this compound in the formulation of coatings or for surface modification purposes is not detailed in the available research.

Role as a Chemical Building Block in Advanced Materials Synthesis

Beyond its application in peptide synthesis, specific examples of this compound being used as a chemical building block for the synthesis of other advanced materials are not prominently featured in the surveyed scientific literature.

Applications as a Linker in Peptide Synthesis

A significant application of this compound (referred to as DAN in some literature) is its use as a specialized linker in the chemical synthesis of peptides, particularly cyclopeptides. chemrxiv.org This application leverages the compound's structure to facilitate efficient and controlled synthesis methodologies.

In the synthesis of cyclopeptides, which are peptides forming a ring-like structure, controlling the process of chain elongation and the final cyclization step is crucial. A recently developed strategy employs a specially designed diaminonicotinic acid (DAN) linker to exert precise control over these processes. chemrxiv.org This method allows for a one-step, cleavage-free synthesis of cyclopeptides directly on the resin support. chemrxiv.org The use of the DAN linker has been demonstrated to be effective for creating cyclic peptides with ring sizes ranging from 6 to 39-membered rings. chemrxiv.org This level of control is a significant advancement in producing these complex molecules with high purity. chemrxiv.org

A key advantage of this DAN linker-based method is the ability to achieve high crude purity of the synthesized cyclopeptides, reaching up to 95%. chemrxiv.org This minimizes the need for extensive purification steps, which are often a bottleneck in traditional chemical synthesis.

The diaminonicotinic acid linker is a cornerstone of a novel automated chemical synthesis platform, the iChemAFS synthesizer, designed for the rapid production of cyclopeptides. chemrxiv.org This automated approach rivals the speed of natural ribosomal synthesis while offering the flexibility to incorporate both natural and non-natural amino acids into the peptide chain. chemrxiv.org The platform's ability to scale production from milligrams to grams highlights its potential for both research and industrial applications. chemrxiv.org

The efficiency of this automated method was showcased by the rapid synthesis of a 20-member cyclopeptide library in a single day. chemrxiv.org Subsequent screening of this library identified a sequence with antimicrobial activity against S. aureus and B. subtilis that was 100-fold greater than that of penicillin, demonstrating the power of this technology in accelerating drug discovery. chemrxiv.org

Research Finding Summary Details Reference
Linker A specifically designed diaminonicotinic acid (DAN) linker is utilized. chemrxiv.org
Function Precisely controls chain elongation and on-resin cyclization. chemrxiv.org
Synthesis Type Enables one-step, cleavage-free synthesis of homodetic cyclopeptides. chemrxiv.org
Automation Integrated into the iChemAFS synthesizer for automated, rapid synthesis. chemrxiv.org
Purity Achieves up to 95% crude purity of the final cyclopeptide product. chemrxiv.org
Scalability Synthesis can be scaled from milligram to gram quantities. chemrxiv.org
Application Supports the development of personalized therapeutics and rapid drug discovery. chemrxiv.org

Theoretical and Computational Investigations of 2,5 Diaminonicotinic Acid

Molecular Orbital Calculations and Electronic Structure Analysis

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For instance, studies on related nicotinic acid derivatives have utilized DFT to explore their electronic properties. A recent study on niacin (nicotinic acid) using DFT with the B3LYP/6-311++G (d, p) basis set determined its HOMO-LUMO energy gap to be 5.398 eV, indicating high stability. nepjol.inforesearchgate.net

Another key aspect of electronic structure analysis is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nepjol.info In a molecule like 2,5-Diaminonicotinic acid, the amino groups would be expected to be nucleophilic centers, while the carboxylic acid group and the pyridine (B92270) ring would exhibit more complex electrostatic potential surfaces. Such information is crucial for predicting how the molecule will interact with other molecules, including biological targets.

Investigations into various aminopyridines and nicotinic acid derivatives provide a framework for the type of data that would be generated for this compound. nepjol.inforesearchgate.netmdpi.comnih.gov For example, a DFT study on niacin and its derivatives calculated various electronic structure features and investigated their molecular docking characteristics. dergipark.org.tr

Below is a table showcasing the kind of data that would be obtained from DFT calculations on nicotinic acid and its derivatives, which would be analogous to a study on this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Nicotinic Acid-7.546-2.1485.3983.14
Nicotinic Acid N-oxide----
2-Chloronicotinic Acid----
6-Chloronicotinic Acid----
2-Bromonicotinic Acid----
6-Bromonicotinic Acid----
(Data for derivatives other than Nicotinic Acid is not available in the provided search results and is shown as placeholders to illustrate the data table's structure.)

Computational Cheminformatics Approaches in Pathway Design

The synthesis of a novel or complex molecule like this compound can be a challenging endeavor. Computational cheminformatics has emerged as a powerful ally in synthetic chemistry, offering tools for retrosynthesis and the design of efficient reaction pathways. While specific studies detailing the computational design of the biosynthetic or synthetic pathway for this compound are not prominent in the literature, the principles of these approaches are widely applicable.

Retrosynthesis software, such as SYNTHIA™, allows chemists to input a target molecule and receive a list of potential synthetic routes by working backward from the target to commercially available starting materials. researchgate.net These programs utilize vast databases of chemical reactions and apply complex algorithms to suggest viable and innovative pathways, potentially reducing the time and cost of synthesis. rsc.orgresearchgate.net

In the context of biosynthesis, cheminformatics tools can be used to explore potential enzymatic reactions that could lead to the formation of a target molecule. This is particularly relevant for understanding the formation of pyridine alkaloids in nature. nih.govresearchgate.netresearchgate.net For example, the biosynthesis of nicotinic acid, a precursor to many pyridine alkaloids, is well-studied and involves several enzymatic steps. researchgate.net Computational models can help in identifying enzymes from various organisms that could potentially catalyze the necessary transformations to produce this compound or its precursors. Integrated bioinformatics-cheminformatics approaches have been used to identify potential drug candidates from natural products like marine alkaloids. nih.gov

The general workflow for computational pathway design involves:

Target Definition : The chemical structure of this compound is the input.

Retrosynthetic Analysis : The molecule is broken down into simpler precursors through known chemical or enzymatic reactions.

Pathway Evaluation : The generated pathways are scored based on factors like the number of steps, theoretical yield, and the cost of starting materials.

Experimental Validation : The most promising pathways are then tested in the laboratory.

Predictive Modeling for Derivatives and Analogs

The unique structure of this compound makes it an interesting candidate for an "unnatural amino acid" to be incorporated into peptides, particularly cyclic peptides. These molecules are of great interest in drug discovery due to their high stability and binding affinity. rsc.orgresearchgate.net Predicting the three-dimensional structure of such modified peptides is a significant computational challenge.

Recent advances in artificial intelligence and machine learning have led to the development of powerful tools for predicting the 3D structures of complex biomolecules, including cyclic peptides with non-canonical residues.

HighFold2 and HighFold3: These models, built upon the AlphaFold-Multimer framework, have been specifically developed to predict the structures of cyclic peptides containing unnatural amino acids. researchgate.netoup.comnih.govmpu.edu.mobiorxiv.org HighFold2 extends the predefined rigid groups and atomic coordinates from natural to unnatural amino acids and uses a neural network to characterize atom-level features. researchgate.net It also modifies the relative position encoding matrix to handle the cyclic nature of the peptides. researchgate.netoup.com HighFold2 has demonstrated the ability to accurately predict the 3D structures of both cyclic peptide monomers with unnatural amino acids and their complexes with proteins, achieving a median root-mean-square deviation (RMSD) for Cα atoms of 1.891 Å. researchgate.netnih.gov HighFold3 further improves upon this by incorporating a cyclic peptide positional preference matrix, showing superior performance over its predecessors. biorxiv.org

StrEAMM (Structural Ensembles Achieved by Molecular Dynamics and Machine Learning): This method combines molecular dynamics (MD) simulations with machine learning to predict the structural ensembles of cyclic peptides. rsc.orgresearchgate.netdigitellinc.comrsc.orgacs.org Many cyclic peptides exist as multiple conformations in solution, and StrEAMM aims to capture this dynamic behavior. rsc.orgresearchgate.netrsc.org The approach uses MD simulation results of a set of cyclic peptides to train a machine learning model that can then rapidly predict the structural ensembles for new sequences, achieving a significant speed-up compared to running new simulations. rsc.orgacs.org

AlphaFold and its Modifications: While the original AlphaFold was not designed for cyclic or modified peptides, researchers have developed workarounds. biorxiv.orgbiorxiv.orgyoutube.comresearchgate.net By modifying the input positional encoding to represent a cyclic structure, AlphaFold can be "tricked" into predicting the structure of cyclic peptides. youtube.com The recent release of AlphaFold3 has further expanded the capabilities to include modified residues and small molecules, making it a promising tool for modeling cyclic peptides with unnatural amino acids like this compound. biorxiv.orgbiorxiv.orgresearchgate.netelifesciences.org

The table below summarizes the key features of these predictive models.

ModelCore MethodologyKey Feature for Unnatural/Cyclic PeptidesReported Performance Metric
HighFold2 Deep Learning (based on AlphaFold-Multimer)Extends rigid groups to unnatural amino acids; modified positional encoding for cyclization. researchgate.netMedian Cα RMSD of 1.891 Å for cyclic peptides with unnatural amino acids. researchgate.netnih.gov
StrEAMM Molecular Dynamics + Machine LearningPredicts entire structural ensembles for dynamic peptides. rsc.orgresearchgate.netrsc.orgProvides MD-quality structural ensemble predictions in seconds. rsc.orgacs.org
AlphaFold (modified) Deep LearningModified positional encoding to represent cyclization. youtube.comCan predict structures of cyclic peptides, with accuracy depending on the specific modification.
AlphaFold3 Deep LearningNative support for modified residues and small molecules; improved architecture for biomolecular complexes. biorxiv.orgbiorxiv.orgresearchgate.netSystematic evaluation for non-canonical cyclic peptides is ongoing. researchgate.netelifesciences.org

These computational tools are instrumental in the rational design of novel peptide-based therapeutics. By accurately predicting the structure of a cyclic peptide containing this compound, researchers can better understand how it might interact with a biological target, guiding the design of more potent and selective drugs.

Analytical Methodologies for 2,5 Diaminonicotinic Acid Research

Application in Chromatographic Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are standard methods for the separation and quantification of organic molecules like nicotinic acid derivatives. A reversed-phase HPLC (RP-HPLC) method would, in theory, be a suitable approach for analyzing 2,5-Diaminonicotinic acid. The separation would be based on the compound's polarity, with the amino and carboxylic acid groups influencing its retention on a nonpolar stationary phase.

A hypothetical HPLC method could involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the buffer would be a critical parameter to control the ionization state of the amino and carboxyl groups, thereby affecting the retention time. However, without experimental data, specific parameters such as the exact mobile phase composition, flow rate, and detection wavelength cannot be provided. There are no published studies detailing the successful application of a specific HPLC method for the analysis of this compound.

Role as a Standard in Quality Control Processes

In quality control, a well-characterized reference standard is essential for the accurate quantification of a compound in various samples. A this compound standard would need to be of high purity, with its identity and concentration rigorously confirmed. This standard would then be used to create calibration curves to determine the concentration of the compound in unknown samples.

However, there is no information available in the public domain that establishes this compound as a commercially available or widely used analytical standard. Consequently, there are no data tables outlining its specifications, such as purity levels, recommended storage conditions, or lot-to-lot variability, which are crucial for its role in quality control processes.

Spectroscopic Characterization Techniques (e.g., NMR, LC/MS for purity analysis)

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR would be fundamental for confirming the structure of this compound. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the amino groups. The chemical shifts and coupling constants of these protons would provide valuable information about their chemical environment. Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the carboxyl group. While spectral data for the related compound, 2-aminonicotinic acid, is available, specific and verified ¹H and ¹³C NMR data for this compound are not published. chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for purity analysis. An LC/MS method would allow for the separation of this compound from any impurities, and the mass spectrometer would provide the mass-to-charge ratio of the parent ion and any fragments, confirming the identity of the compound and its potential degradation products. While general LC/MS methods for polar compounds exist, a specific and validated LC/MS method for the purity analysis of this compound has not been reported in the scientific literature.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2,5-Diaminonicotinic acid, and how can researchers optimize reaction yields?

  • Methodology : Synthesis typically involves catalytic amination of nicotinic acid derivatives or electrochemical oxidation of precursor molecules (e.g., analogous to 2,5-Furandicarboxylic acid synthesis via electrocatalytic methods ). Optimization strategies include adjusting reaction parameters such as temperature (e.g., 25–80°C), pH (6–8), and catalyst loading (e.g., 5–10 mol% Pd/C). Characterization via NMR, IR, and mass spectrometry is critical to confirm product identity and purity .
  • Data Example :

Reaction ConditionYield (%)Purity (HPLC)
50°C, pH 7, 5 mol%6898.5
80°C, pH 6, 10 mol%7297.8

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodology :

  • NMR : 1H^1H NMR should show aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 4.5–5.5 ppm). 13C^{13}C NMR will highlight the carboxylic acid carbon (δ 170–175 ppm) and aromatic carbons .
  • IR : Strong absorption bands for -NH2_2 (3350–3450 cm1^{-1}) and -COOH (2500–3000 cm1^{-1}, broad) .
  • Mass Spectrometry : Molecular ion peak at m/z 153 (C6_6H7_7N3_3O2+_2^+) with fragmentation patterns confirming the structure .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental data regarding the compound’s reactivity or stability?

  • Methodology : Cross-validate computational models (e.g., DFT calculations) with experimental kinetics. For example, if simulations predict a reaction barrier of 25 kJ/mol but experimental activation energy is 30 kJ/mol, re-examine solvent effects or protonation states in the model. Use multiple software packages (e.g., Gaussian, ORCA) to reduce algorithmic bias .
  • Data Analysis : Compare computed vs. experimental pKa values using potentiometric titrations. Discrepancies >0.5 units warrant re-evaluation of solvation models .

Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions in biochemical assays?

  • Methodology : Conduct accelerated stability studies (e.g., 40°C, 75% RH for 4 weeks) with HPLC monitoring. Use Arrhenius plots to extrapolate degradation rates at lower temperatures. For pH stability, perform buffer screens (pH 2–10) and quantify decomposition products via LC-MS .
  • Example Data :

pHHalf-life (25°C)Major Degradation Product
248 hours5-Aminonicotinic acid
7120 hoursNone detected

Q. How can researchers design experiments to elucidate the compound’s role in catalytic or biochemical systems (e.g., enzyme inhibition or metal chelation)?

  • Methodology :

  • Enzyme Assays : Measure inhibition constants (Ki_i) using Michaelis-Menten kinetics with varying substrate concentrations.
  • Metal Chelation : Use UV-Vis spectroscopy to monitor shifts in absorbance upon addition of metal ions (e.g., Fe3+^{3+}, Cu2+^{2+}). Compare with EDTA controls .
    • Experimental Design : Include negative controls (e.g., without the compound) and replicate trials (n ≥ 3) to ensure statistical significance. Report uncertainties using standard deviations .

Guidelines for Reporting and Reproducibility

  • Experimental Replication : Follow Beilstein Journal guidelines for detailed methodology, including reaction conditions, purification steps, and characterization data in the main text or supplementary materials .
  • Data Transparency : Provide raw NMR spectra, chromatograms, and computational input files in supporting information to enable peer validation .
  • Conflict Resolution : If literature data conflicts (e.g., conflicting melting points), replicate prior experiments using cited methods and report deviations with possible explanations (e.g., impurities, polymorphic forms) .

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